Bienvenue dans la boutique en ligne BenchChem!

cis VH 298

VHL E3 ligase PROTAC HIF-1α

For rigorous VHL-dependent studies, cis VH 298 is the only true negative control. Its unique (2S,4S) stereochemistry at the hydroxyproline ring completely abrogates VHL binding, unlike VH 032 or VH 125. Using an active ligand in its place would erroneously activate HIF signaling. Procure cis VH 298 to validate PROTAC ternary complex formation, benchmark HIF-α stabilization assays, and rule out off-target effects. Pair with active VH 298 for definitive data.

Molecular Formula C27H33N5O4S
Molecular Weight 523.65
Cat. No. B1191983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis VH 298
Synonyms(2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Molecular FormulaC27H33N5O4S
Molecular Weight523.65
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis VH 298: Stereospecific VHL Ligand with Defined Activity Profile for PROTAC Development and HIF Pathway Studies


cis VH 298 (CAS 2097381-86-5) is the cis stereoisomeric form of VH 298, a well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase [1]. While the parent compound VH 298 is a high-affinity inhibitor of the VHL:HIF-α protein-protein interaction (Kd = 80-90 nM) , cis VH 298 exhibits no detectable binding to VHL and serves as a critical negative control in VHL-dependent studies . This stereochemistry-dependent loss of function makes cis VH 298 an essential tool for validating on-target effects in PROTAC development and hypoxia signaling research [2].

Why Generic VHL Ligand Substitution Fails: The cis VH 298 Case for Stereochemical Precision


Substituting cis VH 298 with other VHL ligands like VH 032, VH 125, or even the active trans VH 298 introduces profound functional disparities that compromise experimental rigor. cis VH 298 is uniquely defined by its absolute stereochemistry at the hydroxyproline moiety (cis 2S,4S versus trans 2S,4R in VH 298), which abolishes VHL binding [1]. This stereospecificity is not shared by other VHL ligands; for instance, VH 032 (Kd=185 nM) and VH 125 (Kd=280 nM) retain binding affinity [2]. Consequently, using an active ligand in place of cis VH 298 would erroneously activate HIF signaling, while using a less potent ligand like VH 032 as a negative control would not adequately rule out VHL-dependent effects. Furthermore, the physicochemical properties (logD, solubility) differ significantly between these ligands, influencing cellular permeability and bioavailability in unpredictable ways [3]. The quantitative evidence below demonstrates why precise stereochemical identity matters for selection and procurement.

cis VH 298 Procurement Evidence: Direct Comparative Data Against Active VHL Inhibitors


VHL Binding Affinity: cis VH 298 Exhibits No Detectable Binding Versus trans VH 298 and VH 032

cis VH 298 (the cis-hydroxyproline epimer) shows no detectable binding to VHL, whereas the trans epimer VH 298 binds with high affinity (Kd = 90 nM by ITC, 80 nM by competitive FP). The less potent VH 032 binds with a Kd of 185 nM [1]. This stereochemistry-dependent loss of function is critical for experimental design, ensuring that any observed biological effects can be attributed specifically to VHL engagement when using VH 298, and ruling out off-target effects when using cis VH 298 .

VHL E3 ligase PROTAC HIF-1α

Cellular Permeability: VH 298 Shows 19.4 nm/s PAMPA Permeability, Significantly Higher than VH 032

The parent compound VH 298 exhibits a PAMPA permeability of 19.4 nm s⁻¹, which is significantly higher than that of VH 032 (exact value not reported in primary comparison, but described as 'significantly higher') [1]. This difference is attributed to the increased lipophilicity (LogD7.4) of VH 298. cis VH 298, sharing the same physicochemical scaffold as VH 298, is expected to have comparable permeability, making it a suitable negative control for cell-based assays where membrane penetration is a variable . In contrast, VH 032 has been reported with a PAMPA permeability of approximately 0.6 × 10⁻⁶ cm/s (0.06 nm/s) in a separate study, underscoring the significant variation among VHL ligands [2].

Cell permeability PAMPA PROTAC linker design

Cellular HIF-1α Stabilization: VH 298 Achieves 3-Fold Increase at 50 µM vs. 150 µM for VH 032

In U2OS osteosarcoma cells, VH 298 induces a threefold increase in HIF-1α transcriptional activity at 50 µM, while VH 032 requires 150 µM to achieve the same level of activation [1]. cis VH 298 shows no activity even at 250 µM, confirming that the cellular effects are strictly VHL-dependent [2]. This 3-fold lower effective concentration for VH 298 compared to VH 032 translates to greater potency and reduced compound usage in cellular assays.

HIF-1α Hypoxia signaling Cellular potency

Off-Target Selectivity: VH 298 Shows Negligible Activity Against >100 Kinases, GPCRs, and Ion Channels at 50 µM

VH 298 was screened at 50 µM against a broad panel of >100 cellular kinases, GPCRs, and ion channels, exhibiting negligible off-target effects [1]. Chemoproteomic pull-down experiments further confirmed that VHL and its complex components (CUL2, RBX1, TCEB2) are the only proteins reproducibly engaged in a dose-dependent manner [2]. cis VH 298, lacking VHL binding, serves as an inactive control that maintains similar physicochemical properties, allowing researchers to attribute any observed cellular changes to VHL engagement rather than nonspecific effects .

Chemical probe Selectivity Off-target profiling

Solubility and Formulation: VH 298 Soluble to 100 mM in DMSO and Ethanol

VH 298 is highly soluble in DMSO and ethanol (100 mM), facilitating preparation of stock solutions for in vitro and in vivo studies . cis VH 298, as a stereoisomer, shares this solubility profile. In contrast, many VHL ligands exhibit lower solubility; for example, VH 032 has a reported DMSO solubility of ~50 mg/mL (approximately 95 mM for the free base, but PROTAC conjugates often have much lower solubility) . The high solubility of the VH 298 scaffold minimizes the need for complex formulation and reduces variability in dose-response experiments.

Solubility DMSO In vivo formulation

cis VH 298 Application Scenarios: Essential Negative Control for VHL-Dependent PROTAC and Hypoxia Research


Validating On-Target Degradation in PROTAC Development

When developing PROTACs that recruit VHL E3 ligase, it is essential to confirm that degradation of the target protein is specifically mediated by VHL engagement. Use VH 298 (active) to induce HIF-α stabilization as a positive control, and cis VH 298 (inactive) as a negative control to rule out off-target degradation or nonspecific effects of the PROTAC scaffold [1]. The lack of VHL binding by cis VH 298 ensures that any observed degradation in the presence of the PROTAC is due to ternary complex formation rather than VHL inhibition alone .

Dissecting VHL-Dependent Hypoxia Signaling Pathways

In studies of HIF-1α/2α stabilization and downstream gene expression, VH 298 serves as a chemical tool to mimic hypoxia by blocking the VHL:HIF-α interaction. cis VH 298 is the required negative control to demonstrate that observed changes (e.g., upregulation of CA9, GLUT1, PHD2) are specifically due to VHL inhibition and not due to other stress responses or compound toxicity [1]. Use both compounds in parallel to attribute phenotypic outcomes to VHL activity [2].

Optimizing Linker Chemistry for VHL-Recruiting PROTACs

The VH 298 scaffold, with its higher permeability (19.4 nm/s) compared to VH 032, is preferred for PROTACs requiring efficient cell penetration [1]. However, linker attachment often modifies the stereochemistry at the hydroxyproline ring. cis VH 298 can serve as a stereochemical control to assess whether the linker or payload alters the binding mode or introduces unwanted VHL inhibition, which would confound degradation readouts .

Quality Control for VHL Ligand Batches and Assay Validation

Procurement of both VH 298 and cis VH 298 is recommended for establishing VHL binding assays (e.g., FP, ITC, SPR) and for routine validation of new batches. The inactive cis epimer provides a reliable negative control to set baseline signals and confirm that assay conditions are specific for VHL binding [1]. This is particularly important in high-throughput screening campaigns where false positives must be minimized .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis VH 298

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.